molecular formula C17H27NO4 B1240283 (2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol CAS No. 80844-55-9

(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol

Cat. No.: B1240283
CAS No.: 80844-55-9
M. Wt: 309.4 g/mol
InChI Key: VWPOSFSPZNDTMJ-YUELXQCFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-Nadolol involves the derivatization of its stereoisomers using S-(-)-menthyl chloroformate. The diastereomers formed are then resolved chromatographically using preparative high-performance liquid chromatography (HPLC) with methanol-water as the eluent . The hydrolysis of the diastereomer RSR-Nadolol-(-)-MCF with lithium hydroxide at 80°C for 48 hours yields R-Nadolol .

Industrial Production Methods

Industrial production of R-Nadolol typically involves the separation of its stereoisomers using chiral stationary phases in HPLC. The process ensures high purity and yield of the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

R-Nadolol undergoes various chemical reactions, including:

    Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed.

Major Products

The major products formed from these reactions include various derivatives of R-Nadolol, such as its oxidized and reduced forms, which are used in further pharmacological studies .

Scientific Research Applications

R-Nadolol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

R-Nadolol is unique due to its long duration of action and lack of intrinsic sympathomimetic activity. It is excreted entirely in unmetabolized form, which may offer advantages in specific patient populations .

Properties

CAS No.

80844-55-9

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

IUPAC Name

(2R,3S)-5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12-,14-,15+/m1/s1

InChI Key

VWPOSFSPZNDTMJ-YUELXQCFSA-N

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol
Reactant of Route 2
Reactant of Route 2
(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol
Reactant of Route 3
Reactant of Route 3
(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol
Reactant of Route 4
Reactant of Route 4
(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol
Reactant of Route 5
Reactant of Route 5
(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol
Reactant of Route 6
(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol

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